

# HPLC-UV method for 8-Methoxy Entecavir analysis

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## Compound of Interest

Compound Name: 8-Methoxy Entecavir

CAS No.: 2349444-69-3

Cat. No.: B1487211

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Application Note: High-Performance Liquid Chromatography (HPLC-UV) Analysis of **8-Methoxy Entecavir**

## Executive Summary

This application note details a robust, stability-indicating HPLC-UV protocol for the detection and quantification of **8-Methoxy Entecavir** (CAS: 2349444-69-3), a critical process-related impurity and potential degradation product of the antiviral drug Entecavir.[1]

As a guanosine nucleoside analogue used for chronic Hepatitis B infection, Entecavir is susceptible to oxidative modifications at the purine ring. The 8-methoxy derivative (designated as Impurity E in the European Pharmacopoeia) represents a significant quality attribute that must be controlled to <0.10% levels. This guide provides a self-validating method compliant with ICH Q2(R1) standards, utilizing a C18 stationary phase and a trifluoroacetic acid (TFA) buffered gradient to achieve baseline resolution (

) between the parent drug and the impurity.

## Scientific Rationale & Method Strategy

### The Analyte & Separation Challenge

Entecavir contains a guanine base attached to a cyclopentyl ring.[2] The 8-position of the purine ring is electron-deficient and susceptible to nucleophilic attack or oxidation.[1]

- Target: **8-Methoxy Entecavir**.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Structural Change: Substitution of hydrogen with a methoxy group (-OCH<sub>3</sub>) at the C8 position.[\[1\]](#)
- Chromatographic Behavior: The methoxy group increases lipophilicity compared to the parent Entecavir. Consequently, **8-Methoxy Entecavir** elutes after the main Entecavir peak in Reversed-Phase (RP) chromatography.
- Critical Pair: The separation of Entecavir from 8-Hydroxy Entecavir (more polar, elutes earlier) and **8-Methoxy Entecavir** (less polar, elutes later) is the primary system suitability requirement.

## Mobile Phase Design

- Buffer Selection (0.1% TFA): Purine nucleosides are amphoteric.[\[1\]](#) A low pH (approx. pH 2.0–2.5) suppresses the ionization of acidic moieties and ensures the basic nitrogen atoms are protonated, improving peak symmetry. Trifluoroacetic acid (TFA) is chosen over phosphate buffers to allow for potential LC-MS compatibility if peak identification is required later.[\[1\]](#)
- Organic Modifier (Acetonitrile): ACN provides sharper peaks and lower backpressure than methanol for this separation, crucial for resolving the cluster of impurities around the main peak.

## Experimental Protocol

### Instrumentation & Reagents

Component	Specification
HPLC System	Quaternary Gradient Pump, Autosampler, Column Oven, PDA/UV Detector
Column	L1 Packing (C18): Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) or equivalent
Reagents	Acetonitrile (HPLC Grade), Trifluoroacetic Acid (AR Grade), Milli-Q Water
Reference Standards	Entecavir USP RS, 8-Methoxy Entecavir (Impurity E) Standard

## Chromatographic Conditions

- Flow Rate: 1.0 mL/min[1][6][7][8][9]
- Injection Volume: 20 μL
- Column Temperature: 30°C ± 2°C[1]
- Detection: UV @ 254 nm (λ max for guanosine derivatives)
- Run Time: 45 minutes

## Gradient Program

Design Note: A shallow gradient slope is used initially to separate polar impurities (like 8-Hydroxy Entecavir), followed by a ramp to elute the 8-Methoxy impurity.[1]

Time (min)	Mobile Phase A (0.1% TFA in Water) %	Mobile Phase B (Acetonitrile) %	Event
0.0	97	3	Equilibration
15.0	90	10	Isocratic Hold (Entecavir Elution)
30.0	70	30	Gradient Ramp (Impurity Elution)
35.0	70	30	Wash
36.0	97	3	Re-equilibration
45.0	97	3	Stop

## Standard & Sample Preparation

A. Diluent Preparation: Mix Water and Acetonitrile in a 95:5 v/v ratio.[1]

B. System Suitability Solution (SST):

- Prepare a stock solution of Entecavir (0.5 mg/mL).
- Spike with **8-Methoxy Entecavir** to achieve a concentration of approx. 0.5 µg/mL (0.1% level).
- Expert Tip: If 8-Hydroxy Entecavir is available, spike this as well to verify resolution of both pre- and post-eluting impurities.

C. Test Sample Preparation:

- Weigh 50 mg of Entecavir API or equivalent tablet powder.[1]
- Transfer to a 100 mL volumetric flask.
- Add 70 mL Diluent, sonicate for 15 mins (maintain temp < 25°C).

- Dilute to volume. Filter through 0.45 µm PVDF filter. (Final Conc: 0.5 mg/mL).

## Method Validation & Performance Criteria

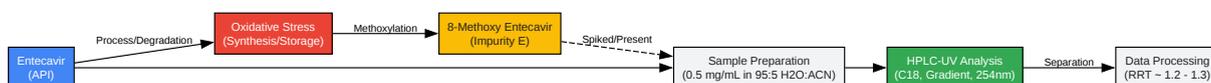
The following acceptance criteria ensure the method is "Self-Validating" during routine use.

Parameter	Acceptance Criteria	Scientific Justification
Resolution ( )	between Entecavir and 8-Methoxy Entecavir	Ensures accurate integration without peak tail overlap.
Tailing Factor ( )		Critical for purine bases which often tail on silica columns.[1]
LOD / LOQ	LOD ; LOQ	Required to meet ICH reporting threshold of 0.05%.
Precision (RSD)	(n=6 injections)	Demonstrates system stability.
Recovery	90.0% – 110.0% at LOQ level	Verifies extraction efficiency from dosage forms.[1]

## Visualizations

### Impurity Formation & Workflow Logic

The following diagram illustrates the relationship between the synthesis/degradation pathway and the analytical workflow.

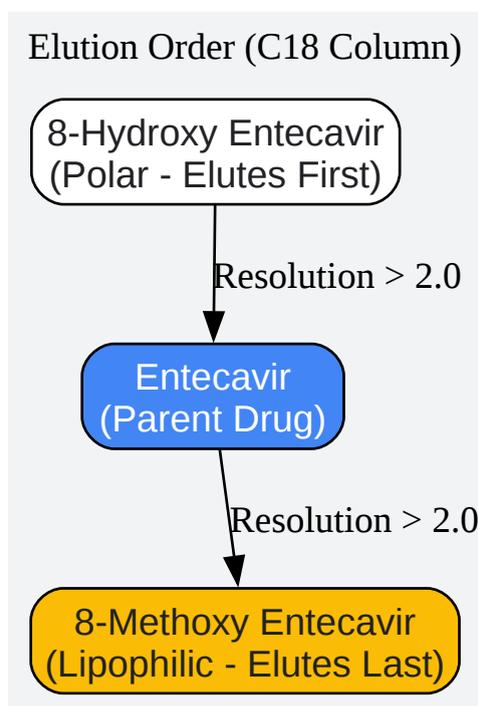


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Caption: Figure 1. Formation pathway of **8-Methoxy Entecavir** and the analytical workflow for its detection.

## Chromatographic Separation Logic

This diagram details the separation mechanism on the C18 column.



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Caption: Figure 2. Expected elution order based on polarity. The methoxy group increases retention time.

## Troubleshooting & Expert Insights

- Issue: Peak Tailing of Entecavir.
  - Cause: Secondary interactions with residual silanols on the column.
  - Solution: Ensure the column is "end-capped" (e.g., Zorbax SB or XBridge). If using an older column type, add 5mM Triethylamine (TEA) to the mobile phase, though TFA usually suffices.

- Issue: Baseline Drift.
  - Cause: UV absorbance of TFA at 254 nm is low but can drift during gradients.
  - Solution: Use high-quality "LC-MS grade" TFA. Alternatively, switch to a Phosphate Buffer (pH 3.0) / Acetonitrile system if MS compatibility is not required.
- Issue: Co-elution with 1-Epimer.
  - Insight: Entecavir has several chiral centers.[1] The "1-Epimer" is another common impurity.[1]
  - Validation: During specificity testing, inject the 1-Epimer standard to confirm it does not co-elute with the 8-Methoxy peak.[1] The 8-Methoxy peak typically elutes significantly later than the epimers.

## References

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